
Spectroscopic Profile of 2-Dimethylamino-6-
fluorobenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Dimethylamino-6-

fluorobenzonitrile

Cat. No.: B1301773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectral data for the compound 2-
Dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9). Despite a comprehensive search

of publicly available databases and scientific literature, experimental Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is

not readily available. This document summarizes the predicted data and outlines the general

experimental protocols for acquiring such spectra.

Predicted Mass Spectrometry Data
While experimental mass spectra are not published, predicted fragmentation patterns and

adducts can provide valuable information for mass spectrometry analysis. The following table

summarizes the predicted collision cross-section data for various adducts of 2-Dimethylamino-
6-fluorobenzonitrile.[1] This data is useful for identifying the compound in complex mixtures

via high-resolution mass spectrometry.
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 165.08226 132.2

[M+Na]⁺ 187.06420 142.6

[M-H]⁻ 163.06770 135.9

[M+NH₄]⁺ 182.10880 151.5

[M+K]⁺ 203.03814 140.7

[M]⁺ 164.07443 127.1

[M]⁻ 164.07553 127.1

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

data. These methodologies are standard in the structural elucidation of organic molecules and

would be applicable to 2-Dimethylamino-6-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: A sample of the compound would be dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR

spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million

(ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing would involve

Fourier transformation, phase correction, and baseline correction. For unambiguous

assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) would be performed.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be

placed directly on the ATR crystal. The IR spectrum would be recorded over a typical range

of 4000-400 cm⁻¹. The data would reveal the presence of key functional groups, such as the

nitrile (C≡N) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch of

the dimethylamino group.
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Mass Spectrometry (MS)
Electron Ionization (EI)-MS: For a volatile compound, a direct insertion probe or a GC-MS

interface would be used. The sample would be bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios

of the fragments would be analyzed to determine the molecular weight and fragmentation

pattern.

Electrospray Ionization (ESI)-MS: For less volatile compounds or for softer ionization, ESI-

MS would be employed. The sample, dissolved in a suitable solvent, would be sprayed into

the mass spectrometer, generating protonated ([M+H]⁺) or other adduct ions. This technique

is particularly useful for confirming the molecular weight.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a novel or uncharacterized chemical compound.
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Logical Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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